Product packaging for 1-(Bromomethyl)-1-fluorocyclopropane(Cat. No.:CAS No. 1314394-62-1)

1-(Bromomethyl)-1-fluorocyclopropane

Cat. No.: B3231094
CAS No.: 1314394-62-1
M. Wt: 152.99 g/mol
InChI Key: LQVPKSHJUGOHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorine and Cyclopropane (B1198618) Motifs in Organic Chemistry

The strategic placement of fluorine atoms and the inclusion of cyclopropane rings are two widely employed tactics in modern drug discovery and organic synthesis. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties such as metabolic stability, binding affinity to biological targets, and lipophilicity. scispace.comresearchgate.netnih.gov The introduction of fluorine can block metabolically labile sites and alter the acidity or basicity of nearby functional groups, thereby improving the pharmacokinetic profile of a drug candidate. researchgate.netnih.gov

The cyclopropane motif, a three-membered carbocycle, is prevalent in numerous natural products and pharmaceuticals. chemscene.comorgsyn.org Its rigid structure provides a level of conformational constraint that can be advantageous for optimizing ligand-receptor interactions. orgsyn.org The unique electronic properties of the cyclopropane ring, with its increased s-character in the C-H bonds and π-character in the C-C bonds, differentiate it from larger cycloalkanes and acyclic analogues. orgsyn.org Consequently, the cyclopropyl (B3062369) group is often used to enhance potency, improve metabolic stability, and reduce off-target effects in drug design. orgsyn.orgorganic-chemistry.org

Overview of Strained Ring Systems in Synthetic Methodologies

The inherent ring strain in small ring systems like cyclopropanes is a key driver of their chemical reactivity. d-nb.inforsc.org This strain arises from the deviation of bond angles from the ideal sp³ hybridization angle of 109.5° to the 60° angles of the cyclopropane ring. rsc.org This stored potential energy can be harnessed to facilitate a variety of chemical transformations, including ring-opening reactions, rearrangements, and cycloadditions. rsc.orgyoutube.com The release of this strain provides a thermodynamic driving force for reactions that might otherwise be unfavorable. youtube.com Synthetic chemists exploit this feature to construct more complex molecular architectures, making strained rings powerful tools in organic synthesis. rsc.org

Contextualizing Halogenated Cyclopropanes as Synthetic Intermediates

Halogenated cyclopropanes serve as versatile synthetic intermediates due to the combined effects of ring strain and the presence of halogens as good leaving groups or as handles for further functionalization. libretexts.org They are valuable building blocks in both medicinal and agrochemical chemistry. libretexts.org The presence of halogens on the cyclopropane ring can activate it for various transformations. For instance, gem-dihalocyclopropanes can undergo ring-opening reactions or be converted to allenes. The specific nature and arrangement of the halogens on the cyclopropane ring dictate its reactivity and synthetic utility. The compound 1-(Bromomethyl)-1-fluorocyclopropane, with both a fluorine atom on the ring and a bromine atom on a methyl substituent, presents a unique combination of these features, making it a potentially valuable intermediate in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6BrF B3231094 1-(Bromomethyl)-1-fluorocyclopropane CAS No. 1314394-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-1-fluorocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF/c5-3-4(6)1-2-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVPKSHJUGOHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314394-62-1
Record name 1-(bromomethyl)-1-fluorocyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Physicochemical Properties of 1 Bromomethyl 1 Fluorocyclopropane

While detailed experimental data for 1-(Bromomethyl)-1-fluorocyclopropane is not extensively reported in peer-reviewed literature, its fundamental properties can be tabulated based on available information from chemical suppliers and computational models.

Table 1: General Properties of this compound

Property Value
CAS Number 1314394-62-1
Molecular Formula C₄H₆BrF
Molecular Weight 152.99 g/mol
Purity ≥98% (typical)

| SMILES | FC1(CBr)CC1 |

Table 2: Computed Physicochemical Data for this compound

Property Value
LogP 1.8834
Topological Polar Surface Area (TPSA) 0 Ų
Number of Hydrogen Bond Acceptors 0
Number of Hydrogen Bond Donors 0

| Number of Rotatable Bonds | 1 |

Synthesis of 1 Bromomethyl 1 Fluorocyclopropane

Specific, detailed research findings on the synthesis of 1-(Bromomethyl)-1-fluorocyclopropane are limited in the public domain. However, plausible synthetic routes can be inferred from established methodologies for the preparation of halogenated cyclopropanes.

A likely precursor for the synthesis of this compound is a cyclopropane (B1198618) ring bearing a hydroxymethyl group, which can then be halogenated. For instance, the synthesis could potentially proceed from 1-fluoro-1-(hydroxymethyl)cyclopropane. The subsequent conversion of the hydroxyl group to a bromine atom could be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Alternatively, a method analogous to the synthesis of (bromomethyl)cyclopropane (B137280) could be envisioned. This involves the reaction of cyclopropylmethanol (B32771) with a bromine source in the presence of a phosphite. A patent describes a method for producing (bromomethyl)cyclopropane by first solubilizing a triarylphosphite in a polar aprotic solvent, followed by the addition of a bromine compound, and then the addition of cyclopropylmethanol at a low temperature. A similar approach, starting with 1-fluoro-1-(hydroxymethyl)cyclopropane, could potentially yield the target compound.

Chemical Reactivity and Synthetic Applications

Strategies for Geminal Halogenation of Cyclopropanes

The introduction of two distinct halogen atoms, such as fluorine and bromine, onto a single carbon of a cyclopropane ring requires specialized synthetic approaches. These strategies often involve either the pre-functionalization of an alkene precursor followed by cyclization or the direct addition of a functionalized one-carbon unit to a double bond.

Carbene and carbenoid cycloadditions are powerful tools for forming cyclopropane rings. These reactions involve the addition of a divalent carbon species to an alkene, creating the three-membered ring in a single step. The nature of the carbene or carbenoid dictates the functionality that can be installed on the cyclopropane.

The Simmons-Smith reaction and its variants represent a cornerstone of cyclopropane synthesis, utilizing organozinc carbenoids. wikipedia.org The classical Simmons-Smith reaction, which employs a zinc-copper couple and diiodomethane (B129776) (CH₂I₂), forms an organozinc carbenoid (IZnCH₂I) that reacts with alkenes to yield cyclopropanes. masterorganicchemistry.com This process is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product. wikipedia.org

For less reactive or electron-deficient alkenes, such as those bearing fluorine substituents, more reactive carbenoids are necessary. Several modifications have been developed to address this:

Furukawa Modification: Uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, generating a more reactive carbenoid species. wikipedia.org

Charette Modification: Employs stoichiometric amounts of zinc halides with diazo compounds to generate organozinc carbenoids capable of reacting with a wide range of alkenes and alkynes. wikipedia.org

Shi Modification: Significantly enhances the reactivity of the zinc carbenoid by adding a Brønsted acid, most notably trifluoroacetic acid (TFA), to the diethylzinc and diiodomethane mixture. wikipedia.orgethz.ch The resulting (F₃CCO₂)ZnCH₂I carbenoid is highly reactive and effective for the cyclopropanation of unfunctionalized and electron-poor alkenes. wikipedia.orgethz.ch

The use of fluorinated cyclopropanating agents, such as CHFI₂, has also been shown to improve reaction yields when dealing with substrates that have reduced nucleophilicity. wikipedia.org Research into the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids further highlights the utility of this method in creating complex chiral fluorocyclopropanes. researchgate.net

Table 1: Comparison of Selected Zinc Carbenoid Reagents for Cyclopropanation
Reaction NameReagentsTypical SubstratesKey Characteristics
Simmons-SmithZn(Cu), CH₂I₂Electron-rich alkenes, alkenes with directing groupsOriginal method; heterogeneous reaction. masterorganicchemistry.com
Furukawa ModificationEt₂Zn, CH₂I₂Styrenes, enol ethers, enaminesHomogeneous system with higher reactivity. wikipedia.org
Shi ModificationEt₂Zn, CH₂I₂, CF₃COOHElectron-deficient alkenesHighly reactive carbenoid due to ligand exchange. wikipedia.orgethz.ch

An alternative to using non-fluorinated carbenoids with fluorinated alkenes is the direct use of fluorinated carbenes. These reactive intermediates can be generated from various precursors and undergo [2+1] cycloaddition reactions with alkenes to form fluorinated cyclopropanes. nih.gov

Common methods for generating fluorinated carbenes include:

From Diazo Compounds: Transition metals, such as copper iodide (CuI), can catalyze the decomposition of fluorinated diazo compounds to generate a metal carbene. nih.gov For instance, a stable fluorinated diazo reagent, diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, has been used in CuI-catalyzed reactions with alkenes to synthesize cyclopropanes bearing both trifluoromethyl and difluoromethylphosphonate groups. nih.gov However, many diazo reagents are explosive and toxic, which can limit their application. masterorganicchemistry.comchemistryworld.com

From Diazirines: Difluorodiazirine can generate difluorocarbene (:CF₂) upon thermal decomposition (pyrolysis). This carbene readily adds to alkenes to form 1,1-difluorocyclopropanes. beilstein-journals.org A significant drawback is the explosive nature of the diazirine precursor. beilstein-journals.org

From Organometallic Reagents: Reagents such as tris(trifluoromethyl)bismuth can serve as a source of difluorocarbene when reacted with aluminum chloride (AlCl₃) and an alkene. beilstein-journals.org

The reactivity of the generated carbene allows for the construction of geminally substituted cyclopropanes that would be difficult to access through other means.

Table 2: Selected Methods for Generating Fluorinated Carbenes
PrecursorGeneration MethodCarbene GeneratedReference
Fluorinated DiazoalkanesTransition metal catalysis (e.g., CuI)Substituted fluorocarbenes nih.gov
DifluorodiazirinePyrolysis (>165 °C)Difluorocarbene (:CF₂) beilstein-journals.org
Tris(trifluoromethyl)bismuthReaction with AlCl₃Difluorocarbene (:CF₂) beilstein-journals.org

Halofluorination provides a pathway to vicinal halo-fluoro compounds, which can serve as precursors to cyclopropanes through subsequent reactions. This approach involves the addition of a halogen and a fluorine atom across a double bond.

The direct formation of a cyclopropane via bromofluorination is not a single-step process. Instead, it involves a two-step sequence.

Bromofluorination of an Alkene: An alkene is treated with an electrophilic bromine source (e.g., N-bromosuccinimide, NBS) and a nucleophilic fluoride (B91410) source (e.g., HF-pyridine, Deoxo-Fluor®). The reaction proceeds through a bromonium ion intermediate, which is then opened by a fluoride ion. beilstein-journals.org This results in the anti-addition of bromine and fluorine across the double bond, yielding a vicinal bromofluoroalkane. beilstein-journals.org

Intramolecular Cyclization: The resulting bromofluoroalkane, if it possesses an appropriately positioned acidic proton, can be treated with a base. Deprotonation generates a carbanion that can undergo an intramolecular S_N2 reaction, displacing the bromide to form the cyclopropane ring. This cyclization step is analogous to the formation of epoxides from halohydrins.

This two-step strategy allows for the controlled construction of the fluorocyclopropane core from a bromofluorinated intermediate.

The introduction of fluorine can be achieved through either electrophilic or nucleophilic pathways, which represent a fundamental concept in organofluorine chemistry. nih.gov These approaches can be applied to the synthesis of fluorocyclopropanes, including this compound.

Nucleophilic Fluorination: This is the more common approach and involves using a fluoride anion (F⁻) as a nucleophile. rsc.org In the context of synthesizing the target compound, one could envision a precursor such as 1-(bromomethyl)-1-hydroxycyclopropane. This alcohol could be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophilic fluoride source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). nih.gov Alternatively, deoxyfluorinating reagents can directly replace a hydroxyl group with fluorine. beilstein-journals.org The development of methods that allow for nucleophilic fluorination to start from aqueous fluoride solutions is an area of active research. researchgate.net

Electrophilic Fluorination: This strategy employs a reagent that delivers an electrophilic fluorine equivalent ("F⁺") to a nucleophilic substrate. While less common for this specific transformation, one could theoretically form a cyclopropyl (B3062369) carbanion or organometallic species (e.g., from a 1-(bromomethyl)-1-lithiocyclopropane precursor) and quench it with an electrophilic fluorinating agent such as Selectfluor® (F-TEDA-BF₄). researchgate.net This approach is often challenged by the basicity of the nucleophilic carbon and potential side reactions.

Photocatalytic and Transition Metal-Catalyzed Transformations

The advent of photocatalysis and the refinement of transition metal catalysis have opened new avenues for the synthesis of complex fluorinated molecules. These methods offer high efficiency and selectivity in the formation of the cyclopropane ring and the introduction of fluorine atoms.

Nickel-Catalyzed Intramolecular Cross-Electrophile Coupling for Fluorinated Cyclopropane Synthesis

A novel strategy for the synthesis of fluorinated cyclopropanes involves the coupling of photocatalytic olefin difluoromethylation with a nickel-catalyzed intramolecular cross-electrophile coupling (XEC) reaction. thieme-connect.comthieme-connect.com This approach is significant as it represents the first instance of a cross-electrophile coupling reaction that utilizes a difluoromethyl group as an electrophile. thieme-connect.comthieme-connect.comresearchgate.net The process initiates with the oxydifluoromethylation of an olefin to create a key benzylic alcohol intermediate, which is then converted into various substrates like benzylic ethers, thioethers, or esters for the subsequent nickel-catalyzed XEC reaction. thieme-connect.com

The optimal catalyst for this intramolecular XEC reaction has been identified as Ni(cod)₂. thieme-connect.com Alternative transition-metal catalysts such as FeCl₃ and CoBr₂ were found to be ineffective, resulting only in the recovery of the starting material. thieme-connect.com The reaction is sensitive to the choice of ligand, with monodentate phosphine (B1218219) ligands like tris-(4-fluorophenyl)phosphine leading to byproduct formation, while nitrogen-based and NHC ligands were unreactive. thieme-connect.com

This methodology has been successfully applied to synthesize a variety of fluorinated cyclopropanes. The reaction generally proceeds with high diastereoselectivity, favoring the cis isomer.

Table 1: Selected Examples of Nickel-Catalyzed Intramolecular Cross-Electrophile Coupling

Substrate Product Yield (%) Diastereomeric Ratio (cis:trans)
Benzylic Ether Fluorinated Cyclopropane 39 (¹H NMR yield) 5:1

It is noteworthy that this method has also been extended to the synthesis of enantioenriched vinyl fluoride-substituted cyclopropanes through a nickel-catalyzed XEC reaction between alkyl mesylates and allylic gem-difluorides. nih.govdigitellinc.com

Rhodium-Catalyzed Cyclopropanation of Fluorinated Olefins

Rhodium-catalyzed cyclopropanation of fluorinated olefins presents a direct and effective route to highly functionalized fluorocyclopropanes. nih.gov This method is particularly valuable for the asymmetric synthesis of cyclopropanes containing fluoro, difluoromethyl, and trifluoromethyl groups. nih.gov The success of these reactions often depends on the careful selection of the rhodium catalyst and the nature of the diazo reagent used. nih.gov

For instance, catalysts such as Hashimoto's Rh₂((S)-TCPTTL)₄ and Davies' Rh₂((S)-BTPCP)₄ have proven to be highly efficient in providing cyclopropane derivatives with high enantioselectivities, depending on the specific substrate and diazo compound combination. nih.gov Furthermore, engineered myoglobins have been employed to catalyze the reaction between ethyl diazoacetate and difluoromethyl-substituted alkenes, achieving high turnover numbers and enantioselectivities. nih.gov

N-Sulfonyl 1,2,3-triazoles have also been utilized as stable precursors to rhodium(II) azavinyl carbenes, which then react with olefins to yield cyclopropane derivatives in high yields with excellent diastereo- and enantioselectivity. organic-chemistry.orgnih.gov The optimization of reaction conditions, including the choice of chiral Rh(II) complexes, has led to the synthesis of cyclopropane products with up to 97% enantiomeric excess. organic-chemistry.org

Palladium-Catalyzed Reactions Involving Fluorinated Cyclopropanes

Palladium catalysis has been instrumental in the transformation of fluorinated cyclopropanes into other valuable organic structures. A notable example is the palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes. nih.gov This reaction proceeds under mild conditions using LDA as a base and provides a facile route to a diverse array of gem-diboryl-substituted fluorinated alkenes with high stereoselectivity. nih.gov The proposed mechanism involves the initial interaction of the Pd(0) catalyst with the gem-difluorinated cyclopropane to form a four-membered-ring palladacycle intermediate, followed by a β-F elimination to generate a 2-fluorinated Pd π-allyl complex. nih.gov

Palladium catalysis has also been employed in cascade reactions involving vinyl-substituted donor-acceptor cyclopropanes to synthesize complex heterocyclic structures like benzoxepins. nih.gov Furthermore, palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides has been achieved, showcasing the versatility of palladium in activating cyclopropane rings. rsc.org

Synthetic Routes to this compound Scaffolds

The direct synthesis of the this compound structure requires specific strategies that allow for the controlled introduction of both the bromoethyl and fluoro substituents onto the cyclopropane ring.

Alkyl-Elimination Procedures for Fluoromethylenecyclopropane Derivatives

An effective method for synthesizing fluoromethylenecyclopropane nucleoside analogues utilizes an alkylation-elimination approach. nih.gov This procedure has been shown to be successful for the synthesis of non-fluorinated methylenecyclopropane (B1220202) analogues and has been adapted for their fluorinated counterparts. nih.gov The key advantage of this method is the ability to use a common reagent for reaction with various nucleic acid bases or their precursors. nih.gov

Synthetic Transformations of Precursors to Incorporate Bromomethyl and Fluoro Groups

A specific synthetic sequence has been developed to introduce the bromomethyl and fluoro groups onto a cyclopropane ring. nih.gov The synthesis commences with the fluorination of a methylenecyclopropane carboxylate, which yields the corresponding fluoroester. nih.gov This fluoroester is then treated with phenylselenenyl bromide. This reaction results in the formation of ethyl (E)-2-(bromomethyl)-1-fluoro-2-(phenylselenenyl)cyclopropane-1-carboxylate in a high yield of 85%. nih.gov

This intermediate serves as a crucial precursor. Subsequent reduction of the ester group with DIBALH, followed by acetylation, provides a derivative ready for coupling with nucleobases. nih.gov The final step involves an Se-oxidation followed by elimination to generate the target fluoromethylenecyclopropane structure. nih.gov This multi-step process demonstrates a viable pathway to access the this compound scaffold, which can then be further functionalized.

Table 2: Key Synthetic Transformation

Reactant Reagent Product Yield (%)
Fluoroester (7) Phenylselenenyl bromide Ethyl (E)-2-(bromomethyl)-1-fluoro-2-(phenylselenenyl)cyclopropane-1-carboxylate (11) 85

Stereoselective and Enantioselective Synthesis of this compound and Related Chiral Building Blocks

The creation of stereocenters in this compound, a molecule possessing a quaternary stereocenter, presents a formidable synthetic challenge. The methodologies to achieve this with high levels of stereocontrol are centered around asymmetric cyclopropanation, biocatalysis, and the use of chiral auxiliaries.

Asymmetric cyclopropanation reactions are powerful tools for the enantioselective synthesis of cyclopropane derivatives. These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction between an alkene and a carbene precursor.

Rhodium-catalyzed cyclopropanation has emerged as a reliable method for the synthesis of fluorinated cyclopropanes. nih.gov Chiral rhodium catalysts, such as those developed by Hashimoto and Davies, have demonstrated high efficiency and enantioselectivity in the cyclopropanation of fluorinated alkenes with diazo reagents. nih.gov For the synthesis of a precursor to this compound, a potential strategy would involve the reaction of a suitably substituted fluoroalkene with a bromomethyl-containing diazo reagent in the presence of a chiral rhodium catalyst. The choice of catalyst and reaction conditions would be crucial to achieving high diastereo- and enantioselectivity. nih.gov

Another significant advancement in this area is the Simmons-Smith cyclopropanation reaction, which utilizes zinc carbenoids. The enantioselective synthesis of fluorocyclopropanes has been successfully achieved using a chiral dioxaborolane ligand in this reaction. nih.gov This method has shown tolerance for both electron-donating and electron-withdrawing groups and is effective for both (Z)- and (E)-fluoroalkenes. nih.gov Adapting this to synthesize this compound would likely involve the cyclopropanation of a 2-bromo-2-fluoro-substituted allylic alcohol, followed by chemical modification of the hydroxyl group.

Method Catalyst/Reagent Key Features Potential Application for Target Compound
Rhodium-Catalyzed CyclopropanationChiral Rhodium Catalysts (e.g., Rh₂( (S)-TCPTTL)₄, Rh₂( (S)-BTPCP)₄)High enantioselectivities for fluorinated alkenes. nih.govReaction of a 2-fluoroalkene bearing a protected hydroxymethyl group with a brominating diazo reagent.
Simmons-Smith CyclopropanationZinc Carbenoid with Chiral Dioxaborolane LigandExcellent enantioselectivity for fluoroallylic alcohols. nih.govCyclopropanation of a 2-bromo-2-fluoroallylic alcohol precursor.

Biocatalysis has become an increasingly important strategy for the stereoselective synthesis of complex molecules, including fluorinated cyclopropanes. nih.govnsf.gov Engineered enzymes, particularly myoglobin-based catalysts, have been developed to catalyze the cyclopropanation of fluorinated alkenes with exceptional levels of stereocontrol. nih.govwpmucdn.com

These engineered myoglobins have been successfully used in the reaction of diazoacetates with difluoromethyl- and other fluoro-substituted alkenes, affording cyclopropane products with high turnover numbers and excellent enantioselectivities. nih.gov A potential biocatalytic route to chiral this compound could involve the directed evolution of a myoglobin-based catalyst to accept a bromo-substituted diazo reagent and a suitable fluoroalkene substrate. This approach offers the advantage of performing reactions under mild, environmentally benign conditions. nsf.gov

Lipases have also been employed for the kinetic resolution of racemic fluorinated cyclopropanes and their precursors, such as fluorocyclopentanols, achieving high enantiomeric excess (>98% ee). nasu-periodicals.org.uaresearchgate.net This chemoenzymatic approach involves the selective acylation of one enantiomer, allowing for the separation of the two. While not a direct asymmetric synthesis, it provides a viable pathway to enantiomerically pure building blocks that could be precursors to this compound.

Biocatalytic Method Enzyme Reaction Type Achieved Stereoselectivity Potential for Target Compound
Asymmetric CyclopropanationEngineered MyoglobinCarbene transferHigh diastereo- and enantioselectivity. nih.govDirected evolution for reaction of a bromo-substituted diazo reagent with a fluoroalkene.
Kinetic ResolutionLipases (e.g., Burkholderia cepacia lipase)Transesterification>98% ee for fluorocyclopentanols. nasu-periodicals.org.uaresearchgate.netResolution of a racemic precursor containing a hydroxyl group.

The use of chiral auxiliaries is a classical and effective strategy for asymmetric synthesis. rsc.orgyoutube.comyoutube.com A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral cyclopropanes, a chiral auxiliary can be attached to the alkene substrate. A notable strategy involves a sequence of aldol (B89426) addition, cyclopropanation, and retro-aldol reaction to produce enantiopure cyclopropane carboxaldehydes. rsc.org This methodology could be adapted to synthesize a chiral precursor to this compound. For instance, a chiral auxiliary could be used to control the diastereoselective cyclopropanation of an α-fluoroacrylate derivative.

Bifunctional catalysts, which possess both a Lewis acid and a Lewis base site on a chiral scaffold, have also been developed for enantioselective reactions. researchgate.net While primarily demonstrated for reactions like bromolactonization, the principles of bifunctional catalysis could be applied to the development of catalysts for the asymmetric cyclopropanation leading to this compound. The catalyst would activate both the alkene and the carbene precursor, guiding the formation of one enantiomer over the other.

Strategy Principle Example Application Potential for Target Compound
Chiral AuxiliaryTemporary attachment of a chiral group to the substrate to direct stereochemistry. youtube.comyoutube.comAldol–cyclopropanation–retro-aldol sequence for chiral cyclopropane carboxaldehydes. rsc.orgDiastereoselective cyclopropanation of an α-fluoroacrylate bearing a chiral auxiliary.
Chiral Catalyst-DirectedUse of a chiral catalyst to create a chiral environment around the reactants.Enantioselective bromolactonizations using bifunctional catalysts. researchgate.netDevelopment of a bifunctional catalyst for the asymmetric cyclopropanation with a bromo-substituted reagent.

Ring-Opening Reactions of Fluorinated Cyclopropanes

The significant ring strain inherent in the cyclopropane ring (approximately 115 kJ/mol) provides a strong thermodynamic driving force for ring-opening reactions. nih.gov The presence of a fluorine atom further influences the reactivity by modifying the electronic character of the ring.

Atom-Transfer Ring Opening Processes

Atom-transfer reactions can initiate the ring-opening of this compound. In this process, a radical initiator first abstracts an atom from the substrate to generate a radical intermediate, which subsequently undergoes ring cleavage. A plausible pathway involves an initial halogen atom transfer (XAT), where a radical species (R•) abstracts the bromine atom from the bromomethyl group.

This initial atom-transfer step generates a 1-fluoro-1-cyclopropylmethyl radical. This highly reactive intermediate is primed for subsequent rearrangement via ring-opening, as the cleavage of a C-C bond in the strained ring is energetically favorable. The subsequent pathways are detailed in the radical ring-opening section below.

Radical Ring-Opening Mechanisms

Once the 1-fluoro-1-cyclopropylmethyl radical is formed, it can undergo rapid ring-opening. The cleavage of the cyclopropane ring is regioselective, preferentially occurring to form the most stable subsequent radical intermediate. youtube.com There are two primary modes of C-C bond cleavage for this intermediate:

Proximal Bond Cleavage: Cleavage of the C1-C2 or C1-C3 bond, which is adjacent to the fluorine-bearing carbon. This pathway is generally favored in substituted cyclopropylmethyl radicals as it leads to a resonance-stabilized homoallylic radical. youtube.com The resulting radical is delocalized over three carbon atoms.

Distal Bond Cleavage: Cleavage of the C2-C3 bond, which is remote from the substitution site. This pathway would result in a less stable, localized secondary radical.

The cleavage of the proximal bond is the more likely pathway due to the formation of the stabilized homoallylic radical. The presence of the fluorine atom at C1 also stabilizes the adjacent radical center through negative hyperconjugation. The resulting ring-opened radical can then be trapped by a hydrogen atom donor or another radical species to yield the final product, typically a substituted homoallylic fluoride. Radical-mediated ring-opening of cyclopropanes has been shown to be an efficient method for synthesizing fluorinated homoallylic compounds. researchgate.net

Ring-Opening PathwayInitial Radical IntermediateResulting RadicalFinal Product (Example)Stability of Resulting Radical
Proximal Cleavage 1-fluoro-1-cyclopropylmethyl radical4-fluoro-3-buten-1-yl radical (homoallylic)4-Fluoro-1-buteneHigh (Resonance Stabilized)
Distal Cleavage 1-fluoro-1-cyclopropylmethyl radical1-fluoro-1-(2-propenyl)ethyl radical3-Fluoro-3-methyl-1-propeneLow (Localized Secondary)

Thermal Rearrangements and Cycloreversions

Under thermal conditions, halogenated polyfluorocyclopropanes can undergo decomposition through two main competing pathways: rearrangement to form olefinic isomers or cycloreversion involving the elimination of a carbene species. nih.gov

For this compound, these pathways could manifest as:

Rearrangement: A concerted or stepwise process involving C-C bond cleavage and atom/group migration could lead to various isomeric open-chain haloalkenes.

Cycloreversion (Carbene Extrusion): Elimination of bromofluorocarbene (:CFBr) could occur, although this is less common than for gem-difluoro or other polyhalogenated cyclopropanes. nih.gov A more plausible cycloreversion might involve the formal elimination of ethene to yield bromofluorocarbene, though this is generally not a favored pathway for monosubstituted cyclopropanes.

The specific pathway and product distribution are highly dependent on the temperature and substitution pattern of the cyclopropane ring. nih.gov

Metal-Activated Ring Opening (e.g., Cu-catalyzed C-X activation)

Transition metals, particularly copper, are known to catalyze the ring-opening of strained rings. nih.govresearchgate.netresearchgate.netacs.orgrsc.org For this compound, a copper(I) catalyst can initiate the reaction through two potential points of activation:

C-Br Bond Activation: Oxidative addition of the Cu(I) species into the weak carbon-bromine bond of the bromomethyl group would form an organocopper(III) intermediate. This species could then undergo reductive elimination or further radical processes leading to ring-opening.

C-C Bond Activation: Direct oxidative addition of the copper catalyst into a strained C-C bond of the cyclopropane ring.

Mechanistic studies on related systems, such as cyclopropanols, suggest that these copper-catalyzed reactions often proceed through radical intermediates. nih.govrsc.org A likely mechanism involves a single electron transfer (SET) from the copper(I) catalyst to the substrate. This could either cleave the C-Br bond or open the ring directly to form a radical intermediate, which is then functionalized by another species in the reaction mixture. Such protocols have been successfully used for the ring-opening 1,3-aminotrifluoromethylation and other difunctionalizations of arylcyclopropanes. researchgate.netresearchgate.net

Reactivity of the Bromomethyl Moiety

The bromomethyl group is a primary alkyl halide, a classic electrophilic site for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (S_N1, S_N2)

The substitution of the bromine atom in this compound by a nucleophile is a key transformation. The reaction can theoretically proceed via a unimolecular (S_N1) or bimolecular (S_N2) mechanism, and the predominant pathway is determined by factors such as the substrate structure, nucleophile strength, and solvent. youtube.comacs.orglibretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com

S_N2 Pathway: The reactive center is a primary carbon, which is sterically unhindered. This strongly favors the S_N2 mechanism, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, displacing the bromide leaving group. masterorganicchemistry.comyoutube.com

S_N1 Pathway Consideration: Substrates of the cyclopropylmethyl halide type are known to exhibit anomalously high rates of S_N1 reactions. This is attributed to the ability of the cyclopropane ring to stabilize the adjacent carbocation through the formation of a non-classical, bridged "homoallylic" cation. However, in the case of this compound, the presence of the highly electronegative fluorine atom on the adjacent ring carbon exerts a strong negative inductive effect (-I). This effect would significantly destabilize the developing positive charge of a primary carbocation intermediate, making the S_N1 pathway highly unfavorable. libretexts.org

Therefore, nucleophilic substitution on this compound is expected to proceed almost exclusively through an S_N2 mechanism .

FeatureS_N1 MechanismS_N2 MechanismAnalysis for this compound
Substrate Favored by tertiary, resonance-stabilizedFavored by methyl, primaryPrimary halide favors S_N2.
Kinetics First-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Nucleophile]Expected to be second-order.
Intermediate CarbocationNone (Transition State)Carbocation formation is disfavored by fluorine's inductive effect.
Rearrangement Possible (e.g., via homoallylic cation)Not possibleUnlikely due to S_N2 preference.
Nucleophile Weak nucleophiles are effectiveRequires strong nucleophilesWill react readily with strong nucleophiles.
Solvent Favored by polar protic solventsFavored by polar aprotic solventsReaction rate will be enhanced in polar aprotic solvents.
Stereochemistry RacemizationInversion of configurationNot applicable as the reaction center is not chiral.
Predicted Pathway Highly Unlikely Highly Probable The S_N2 mechanism is the expected dominant pathway.

Elimination Reactions to Form Unsaturated Systems

Elimination reactions of alkyl halides, such as this compound, are fundamental transformations for the synthesis of alkenes. These reactions, known as dehydrohalogenation, involve the removal of a hydrogen atom and a halogen from adjacent carbon atoms, typically facilitated by a base. beilstein-journals.org

The reaction of this compound with a base is predicted to proceed via an E2 (bimolecular elimination) mechanism. This pathway involves a single, concerted step where the base removes a proton from a β-carbon (a carbon adjacent to the one bearing the leaving group) at the same time as the bromide ion departs. libretexts.org For this substrate, the β-carbons are the two carbons within the cyclopropane ring.

The proposed reaction would involve a strong, non-nucleophilic base to favor elimination over substitution. The abstraction of a proton from the cyclopropane ring and the subsequent departure of the bromide would lead to the formation of an exocyclic double bond, yielding 1-fluoro-1-methylidenecyclopropane . The stereoelectronic requirement for an E2 reaction is an anti-periplanar arrangement of the proton being abstracted and the leaving group. libretexts.orgchemistrysteps.comyoutube.com In the flexible bromomethyl side chain, rotation around the C-C single bond can readily satisfy this geometric constraint.

An alternative, though likely less favorable, pathway could involve the elimination of hydrogen fluoride (HF) if a sufficiently strong base and specific conditions were used, which would lead to a bromomethylenecyclopropane derivative. However, the C-F bond is significantly stronger than the C-H and C-Br bonds, making the elimination of HBr the more probable outcome.

Table 1: Predicted Elimination Reactions and Conditions

Base/ReagentPredicted MechanismMajor Product
Potassium tert-butoxide (KOtBu)E21-Fluoro-1-methylidenecyclopropane
Sodium ethoxide (NaOEt)E2 / SN2 CompetitionMixture of elimination and substitution products
1,8-Diazabicycloundec-7-ene (DBU)E21-Fluoro-1-methylidenecyclopropane

Reactivity of the Fluorine Atom and Cyclopropane Ring

The presence of the fluorine atom and the inherent strain of the cyclopropane ring govern the further reactivity of the molecule, enabling a variety of intramolecular and intermolecular transformations.

This compound is a suitable precursor for the synthesis of heterocyclic systems, such as fluoropiperidine derivatives, via intramolecular cyclization. This process would typically begin with an initial intermolecular nucleophilic substitution on the bromomethyl group, followed by a subsequent ring-forming step.

For example, reacting this compound with a bifunctional reagent like 4-aminobutan-1-ol would first lead to an SN2 displacement of the bromide by the amino group. The resulting intermediate, which now contains both the fluorocyclopropylmethyl moiety and a terminal hydroxyl group, can undergo a subsequent intramolecular cyclization. Under basic conditions (e.g., using sodium hydride to deprotonate the alcohol), the resulting alkoxide can act as an intramolecular nucleophile.

However, the formation of such fused ring systems can be challenging. Studies on related fluorocyclopropane systems have shown that the construction of adjacent five-membered rings can be impeded by a combination of ring strain and the electron-withdrawing nature of the fluorine atom, which can decrease the nucleophilicity of nearby groups. acs.org The formation of a six-membered piperidine (B6355638) ring, being generally more stable, might be more feasible. The proposed pathway would lead to a piperidine ring fused to the fluorocyclopropane.

The primary bromide in this compound is an excellent electrophilic handle for a wide range of intermolecular functionalization reactions through nucleophilic substitution. This allows for the direct attachment of the fluorocyclopropylmethyl group to various molecular scaffolds.

The reaction proceeds via a classical SN2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion. This pathway is efficient for primary alkyl halides. A wide variety of nucleophiles can be employed, as detailed in the table below.

Table 2: Examples of Intermolecular SN2 Reactions

NucleophileReagent ExampleProduct
Azide (B81097)Sodium azide (NaN3)1-(Azidomethyl)-1-fluorocyclopropane
CyanideSodium cyanide (NaCN)2-(1-Fluorocyclopropyl)acetonitrile
ThiolateSodium thiophenoxide (NaSPh)(1-Fluorocyclopropyl)methyl(phenyl)sulfane
MalonateDiethyl malonate + BaseDiethyl 2-((1-fluorocyclopropyl)methyl)malonate
AmineAmmonia (NH3)(1-Fluorocyclopropyl)methanamine

Cascade and Tandem Reactions Initiated by this compound

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single operation without isolating intermediates. rsc.org The unique structure of this compound, combining a reactive electrophile with a strained ring, makes it a potential initiator for such sequences.

A hypothetical cascade could be initiated by a radical-generating event. For instance, visible-light-promoted radical cascade cyclizations have been developed for other systems involving bromomethyl groups. rsc.org In such a scenario, the C-Br bond could be homolytically cleaved to generate a (1-fluorocyclopropyl)methyl radical. This radical could then add to a tethered unsaturated system (e.g., an alkene or alkyne within the same molecule), initiating a cyclization cascade that could lead to complex polycyclic structures.

Another plausible cascade could involve an initial SN2 reaction followed by a strain-releasing ring-opening of the cyclopropane. For example, reaction with a suitable nucleophile could be followed by treatment with a Lewis acid, which could coordinate to the fluorine atom and promote the cleavage of a C-C bond in the cyclopropane ring. This would relieve ring strain and generate a new reactive intermediate capable of further transformations, as has been observed in mechanistic studies of related gem-dihalocyclopropanes. uq.edu.au Such pathways, initiated by halonium ions, have been reported for other cyclopropane derivatives. rsc.org

Mechanistic Investigations of Key Transformations

The transformations of this compound are governed by well-established mechanistic principles.

Elimination (E2 Mechanism): As discussed, the formation of 1-fluoro-1-methylidenecyclopropane would proceed via a concerted E2 pathway. A base abstracts a β-proton from the cyclopropane ring, while the C-Br bond cleaves simultaneously, and a new π-bond is formed. The transition state involves the base, the substrate molecule, and the departing leaving group. The reaction rate is second-order, dependent on the concentrations of both the substrate and the base. libretexts.org

Substitution (SN2 Mechanism): Intermolecular and the initial step of intramolecular cyclization reactions occur via an SN2 mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the bromide leaving group. This results in an inversion of stereochemistry at the carbon center, although in this case, the carbon is prochiral. The reaction rate is second-order, depending on the concentrations of both the substrate and the nucleophile.

Cascade Mechanisms: Mechanistic investigations into cascade reactions would be more complex. For a radical-based cascade, the mechanism would involve an initiation step (generation of the primary radical), a propagation step (intramolecular addition and further cyclization), and a termination step. For an ionic cascade involving ring-opening, computational studies on related systems suggest the initial formation of a cyclopropene (B1174273) intermediate via elimination, followed by cleavage to a zwitterionic or carbene-like species that is then trapped. uq.edu.au The specific pathway would be highly dependent on the reagents and conditions employed.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

¹H NMR Spectroscopy for Proton Environment Characterization

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts, and their coupling interactions. The three-membered cyclopropane ring and the adjacent bromomethyl group create a unique set of proton signals. The diastereotopic protons of the CH₂Br group and the cyclopropyl protons would likely exhibit complex splitting patterns due to geminal and vicinal coupling to each other and to the fluorine atom. The expected chemical shifts would be influenced by the electronegativity of the adjacent bromine and fluorine atoms.

¹⁹F NMR Spectroscopy for Fluorine Chemical Environment and Coupling Information

Fluorine-19 NMR (¹⁹F NMR) is a crucial technique for organofluorine compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to a tertiary carbon in a strained ring system. Furthermore, the fluorine signal would be split by the neighboring protons, providing valuable information about the through-bond connectivity (J-coupling), which is instrumental in confirming the structure.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy would reveal the number of unique carbon environments in the molecule. For this compound, three distinct signals would be expected: one for the bromomethyl carbon (-CH₂Br), one for the quaternary cyclopropyl carbon bonded to fluorine (-C-F), and one for the two equivalent cyclopropyl methylene (B1212753) carbons (-CH₂-). The chemical shifts of these carbons would be significantly influenced by the attached halogens, with the carbon bonded to fluorine showing a characteristic large downfield shift and a direct C-F coupling constant.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignments

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR spectra.

COSY (Correlation Spectroscopy) would establish the proton-proton coupling networks, confirming the connectivity between the bromomethyl protons and the cyclopropyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹H and ¹³C signals.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₄H₆BrF. The mass spectrum would also display a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks). The fragmentation pattern observed in the mass spectrum would offer further structural clues, with likely fragments arising from the loss of a bromine atom, a fluorine atom, or the bromomethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the cyclopropyl and methyl groups, typically in the range of 3100-2850 cm⁻¹.

C-F stretching vibration , which is usually a strong absorption in the 1100-1000 cm⁻¹ region.

C-Br stretching vibration , which typically appears in the lower frequency "fingerprint" region, around 600-500 cm⁻¹. The presence and position of these bands would provide confirmatory evidence for the key functional groups in the molecule.

Chromatographic Techniques for Purification and Analysis of Reaction Mixtures

The purification and analysis of reaction mixtures containing this compound are critical steps in its synthesis and subsequent use. Chromatographic techniques are indispensable for isolating the target compound from starting materials, byproducts, and solvents, as well as for assessing its purity. Given the compound's structure—a small, halogenated, and volatile cyclopropane derivative—a range of chromatographic methods can be effectively employed.

Gas Chromatography (GC)

Gas chromatography is a primary analytical tool for assessing the purity of this compound and monitoring the progress of its synthesis. Its high resolution and sensitivity make it ideal for separating volatile compounds.

Analysis of Reaction Mixtures: In a typical synthetic procedure, GC analysis of the crude reaction mixture can identify the presence of the desired product, unreacted starting materials such as (1-fluorocyclopropyl)methanol, and potential byproducts. For instance, a method analogous to the analysis of (bromomethyl)cyclopropane (B137280) can be utilized. google.com A capillary column, such as one with a stationary phase of 5% phenyl-methylpolysiloxane, is suitable for this separation. The injector and detector temperatures are typically set high enough to ensure complete volatilization of the analytes without causing thermal decomposition.

Purity Assessment: For purity determination of the isolated this compound, a temperature-programmed GC method allows for the separation of impurities with different boiling points. A typical temperature program might start at a lower temperature to resolve volatile impurities and gradually increase to elute the target compound and any higher-boiling byproducts. google.com The resulting peak area of the target compound relative to the total peak area provides a quantitative measure of its purity. Flame ionization detection (FID) is commonly used due to its general response to organic compounds. For structural confirmation of the peaks, GC coupled with mass spectrometry (GC-MS) is invaluable.

ParameterSuggested Conditions for GC Analysis
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase
Injector Temperature 250 °C
Detector (FID) Temperature 280 °C
Oven Temperature Program Initial temperature: 50 °C, hold for 2 min; ramp at 10 °C/min to 200 °C, hold for 5 min
Carrier Gas Helium or Nitrogen at a constant flow rate
Injection Volume 1 µL (of a dilute solution in a suitable solvent like dichloromethane)

Table 1: Suggested Gas Chromatography (GC) parameters for the analysis of this compound. These parameters are based on general methods for similar halogenated compounds and may require optimization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for both the analysis and purification of this compound, particularly when dealing with less volatile impurities or when preparative scale separation is required.

Reversed-Phase HPLC: For analytical purposes, reversed-phase HPLC is a common choice. A C18 or C8 column can be used to separate the compound from polar impurities. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comnih.gov Detection is often performed using a UV detector, although the chromophore in this compound is weak. Therefore, detection at lower wavelengths (e.g., 200-220 nm) might be necessary. The retention time of the compound will depend on the exact mobile phase composition, with a higher proportion of the organic solvent leading to faster elution.

Chiral HPLC: Since this compound is a chiral molecule, the separation of its enantiomers is crucial for stereoselective synthesis and biological evaluation. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have been shown to be effective in separating the enantiomers of related fluorinated cyclopropanes. cas.cnwpmucdn.com The separation can be performed in either normal-phase (using eluents like hexane/isopropanol) or reversed-phase modes. The choice of mobile phase and column is critical and often requires screening of different conditions to achieve baseline separation of the enantiomers. The enantiomeric excess (% ee) can be determined by integrating the peak areas of the two enantiomers. cas.cn

ParameterSuggested Conditions for Analytical HPLC
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)
Detection UV at 210 nm
Injection Volume 10-20 µL

Table 2: Suggested High-Performance Liquid Chromatography (HPLC) parameters for the analysis of this compound. Optimization is likely required.

ParameterSuggested Conditions for Chiral HPLC
Column Chiral Stationary Phase (e.g., Cellulose or Amylose based, 250 mm x 4.6 mm ID)
Mobile Phase Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v); Reversed Phase: Acetonitrile/Water
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or Chiral Detector (e.g., Circular Dichroism)
Injection Volume 5-10 µL

Table 3: Suggested parameters for the chiral separation of this compound enantiomers by HPLC. The specific CSP and mobile phase will need to be determined empirically.

Column Chromatography

For the preparative purification of this compound from a crude reaction mixture, traditional column chromatography using silica (B1680970) gel is a widely used and effective method. nih.gov The choice of eluent is crucial for achieving good separation. A non-polar solvent system, such as a mixture of petroleum ether (or hexanes) and ethyl acetate (B1210297), is typically employed. The polarity of the eluent is gradually increased by increasing the proportion of ethyl acetate to elute the compounds based on their polarity. The progress of the separation is monitored by thin-layer chromatography (TLC) analysis of the collected fractions.

ParameterTypical Conditions for Column Chromatography
Stationary Phase Silica Gel (e.g., 60 Å, 230-400 mesh)
Eluent Gradient of Petroleum Ether/Ethyl Acetate (e.g., starting from 100:0 to 90:10)
Loading Crude product adsorbed onto a small amount of silica gel
Fraction Collection Based on TLC analysis of the eluate

Table 4: Typical conditions for the purification of this compound by column chromatography.

Computational and Theoretical Investigations of 1 Bromomethyl 1 Fluorocyclopropane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure of 1-(bromomethyl)-1-fluorocyclopropane and predicting its reactivity. These computational methods provide a molecular-level understanding of its behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For this compound, DFT studies are instrumental in mapping out potential energy surfaces for various reactions. This allows for the determination of reaction mechanisms by identifying the most energetically favorable pathways.

By calculating the energies of reactants, transition states, and products, DFT can predict the activation energies and reaction enthalpies for processes such as nucleophilic substitution or elimination. For instance, in a hypothetical SN2 reaction with a nucleophile (Nu-), DFT can elucidate the transition state geometry and the associated energy barrier.

Illustrative Reaction: this compound + Nu- → 1-fluoro-1-(nucleophilomethyl)cyclopropane + Br-

ParameterIllustrative Energy Value (kcal/mol)
Activation Energy (ΔE‡)20-30
Reaction Enthalpy (ΔHrxn)-10 to -20
This table presents hypothetical energy values for a representative SN2 reaction to illustrate the type of data obtained from DFT calculations. Actual values would require specific computations for the chosen nucleophile and reaction conditions.

These calculations can also explore the competition between different reaction pathways, such as SN2 versus E2 elimination, by comparing their respective activation barriers. The insights gained from DFT are crucial for understanding and predicting the chemical behavior of this compound.

Computational analysis using methods like DFT can provide valuable predictions regarding the stereoselectivity and regioselectivity of reactions involving this compound. For reactions that can yield multiple stereoisomers, computational modeling can determine the relative energies of the transition states leading to each isomer. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

Similarly, for reactions where attack at different sites on the molecule is possible (regioselectivity), computational analysis can identify the most likely site of reaction. This is often achieved by examining the distribution of electron density and the shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, the LUMO can indicate the most electrophilic sites susceptible to nucleophilic attack.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are dictated by a delicate balance of steric and electronic effects, including various intramolecular interactions.

The presence of fluorine and a bromomethyl group on the same carbon atom of the cyclopropane (B1198618) ring significantly influences its geometry. The rigid three-membered ring of cyclopropane means that the primary conformational flexibility arises from the rotation of the bromomethyl group around the C-C single bond.

Computational studies on analogous molecules, such as bromocyclopropane (B120050), provide insight into the structural parameters of the cyclopropane ring itself.

ParameterAnalogous CompoundComputational Value
C-C bond length (Å)Bromocyclopropane1.51
C-Br bond length (Å)Bromocyclopropane1.93
C-C-Br bond angle (°)Bromocyclopropane118.5
The data in this table is for the analogous compound bromocyclopropane and serves as an illustrative example of the geometric parameters that can be determined computationally.

The rotation of the bromomethyl group in this compound would likely have a rotational energy barrier. Studies on methylcyclopropane (B1196493) have shown a barrier to internal rotation, and a similar, albeit more complex, potential energy surface would exist for this compound, influenced by the electronic and steric nature of both the fluorine and bromine atoms. nih.gov

Non-covalent interactions play a crucial role in determining the most stable conformation of this compound. These interactions, while weaker than covalent bonds, can have a significant cumulative effect on molecular structure and stability.

Key non-covalent interactions in this molecule would include:

Steric Repulsion: The bulky bromine atom and the fluorine atom will exhibit steric repulsion with the hydrogens on the cyclopropane ring and with each other, influencing the preferred rotational angle of the bromomethyl group.

Halogen Bonding: Although less common intramolecularly in such a small system, the potential for a weak interaction between the electrophilic region of the bromine atom (the σ-hole) and the electron-rich fluorine atom or the cyclopropane ring itself could be investigated computationally.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a condensed phase, such as in a solvent or in the liquid state. bris.ac.uk MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.

For this compound, an MD simulation would typically involve:

System Setup: Placing a number of this compound molecules in a simulation box, often with an explicit solvent like water or a non-polar solvent.

Force Field: Utilizing a suitable force field that accurately describes the inter- and intramolecular interactions of the halogenated cyclopropane. This may require the development of specific parameters for this molecule.

Simulation: Solving Newton's equations of motion for all atoms in the system over a specified period, generating a trajectory of atomic positions and velocities.

From the resulting trajectory, various properties can be calculated to understand the dynamic behavior of the compound, including:

Radial Distribution Functions: To describe the local structure of the liquid and how molecules arrange themselves with respect to one another.

Diffusion Coefficients: To quantify the translational motion of the molecules.

Rotational Correlation Times: To characterize the rotational dynamics of the molecules.

Conformational Dynamics: To observe the transitions between different rotational conformers of the bromomethyl group over time.

MD simulations thus provide a bridge between the static picture from quantum chemical calculations and the macroscopic properties of the substance.

Advanced Synthetic Applications in Complex Molecule Synthesis

Utility as a Versatile Building Block in Organic Synthesis

1-(Bromomethyl)-1-fluorocyclopropane serves as an exceptionally versatile building block for the introduction of the fluorocyclopropylmethyl moiety into a wide array of complex molecules. The fusion of the cyclopropane (B1198618) ring's unique conformational and electronic characteristics with the favorable properties of fluorine makes fluorinated cyclopropanes a highly attractive pharmacophore in drug discovery. wpmucdn.com The compound's utility stems from the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This reactivity allows for the attachment of the fluorinated cyclopropane unit to various molecular scaffolds.

A direct application of its utility is in the preparation of benzamides that function as P2X7 receptor antagonists. chemicalbook.com More broadly, the principles governing its reactivity are similar to other brominated cyclopropanes, which are known to be key intermediates in the synthesis of pharmaceuticals and agrochemicals. The combination of the strained cyclopropane ring and the attached halogen makes the compound a potent electrophile, enabling the construction of intricate molecular architectures. Researchers leverage this reactivity to synthesize novel fluorinated compounds that are of significant interest to the medicinal and synthetic chemistry communities. thieme.de

Construction of Fluorinated Ring Systems and Scaffolds

The creation of fluorinated ring systems is a key strategy in medicinal chemistry for optimizing the pharmacological profiles of drug candidates. thieme.de this compound and related precursors are instrumental in building these valuable structures. A prominent method for constructing the core fluorinated cyclopropane ring is through the transition metal-catalyzed [2+1] cycloaddition of a diazo compound to a suitable alkene. nih.govnih.gov

This methodology has been successfully applied in the design and synthesis of a new series of fluorinated 5-HT₂C receptor agonists. nih.govnih.gov In this work, key fluorinated cyclopropane moieties were constructed via copper-catalyzed cyclopropanation. nih.gov The incorporation of the fluorine atom into the cyclopropane ring can alter the molecule's conformation, potentially leading to higher potency and selectivity for its biological target, as well as blocking potential sites of metabolic oxidation. nih.gov The resulting fluorinated cyclopropane scaffolds are conformationally rigid and possess unique polarity, making them attractive for exploration in pharmaceutical and agrochemical research. rsc.org

Application in the Preparation of Fluorinated Proline Analogues and Peptidomimetics

Proline and its analogues are critical components in peptide chemistry, known for inducing specific turns in peptide structures that influence their biological activity. nih.govresearchgate.net Modifying the proline backbone with fluorinated cyclopropane rings is an advanced strategy to fine-tune these conformational effects and enhance bioactivity. nih.govresearchgate.net The synthesis of proline analogues containing a fluorocyclopropane (B157604) ring combines the unique properties of both the fluorine atom and the cyclopropane scaffold. acs.org

A successful route to a fluorocyclopropane ring-fused proline analogue has been developed, which involves a carbene transfer reaction catalyzed by a chiral transition metal catalyst. nih.govacs.org The resulting racemic product can be resolved into its constituent enantiomers, one of which is then carried forward through a multi-step sequence to yield the final amino acid. nih.govacs.org This modified amino acid was successfully incorporated into a tripeptide, demonstrating its utility as a tool in the peptide chemist's toolbox. nih.govresearchgate.net The development of straightforward synthetic pathways to these fluorinated cyclopropane amino acid (FCAA) analogues provides access to a new class of original peptidomimetics. nih.gov

Table 1: Key Synthetic Steps for a Fluorocyclopropane-Containing Proline Analogue nih.govacs.org
StepDescriptionKey Reagents/ConditionsOutcome
1Catalytic Asymmetric CyclopropanationDiazoacetamide, Styrene derivative, Chiral Rhodium CatalystFormation of an enantioenriched fluorocyclopropane-containing lactam.
2Optical ResolutionPreparative Supercritical Fluid Chromatography (SFC) on a chiral stationary phaseSeparation of enantiomers.
3HomologationReductive cyanationFormation of the corresponding amino-nitrile with high yield and good diastereoselectivity.
4Hydrolysis & DeprotectionAcidic conditions (for nitrile hydrolysis), followed by deprotectionYields the final, free fluorocyclopropane-containing proline analogue.
5Peptide CouplingHBTU (coupling agent)Incorporation of the novel amino acid into a dipeptide and subsequently a tripeptide. researchgate.net

Synthesis of Fluorine-Containing Heterocyclic Compounds (e.g., indolizines)

Heterocyclic compounds are ubiquitous in pharmaceuticals, and the introduction of fluorine can significantly enhance their therapeutic properties. e-bookshelf.deberkeley.edu this compound is a valuable precursor for creating novel fluorine-containing heterocyclic systems, such as the indolizine (B1195054) scaffold mentioned in the prompt. Indolizines and their derivatives are known to exhibit a wide range of important biological activities, making them privileged structures in medicinal chemistry. nih.govnih.govjbclinpharm.org

Synthetic strategies for indolizines often involve the reaction of a pyridine (B92270) derivative with a suitable partner to undergo a cycloaddition or cascade reaction. nih.govorganic-chemistry.orgrsc.org The electrophilic nature of the bromomethyl group in this compound makes it an ideal reactant for alkylating a pyridine derivative. This initial reaction would form a pyridinium (B92312) salt, which can then be converted into a pyridinium ylide. This ylide is a key 1,3-dipole intermediate that can react with an electron-deficient alkene in a [3+2] cycloaddition to construct the core indolizine ring system. The feasibility of creating complex fluorinated heterocyclic structures is demonstrated by the successful enantioselective synthesis of fluorinated indolizidinone derivatives, which utilized a ring-closing metathesis (RCM) reaction to form a challenging fluorine-containing tetrasubstituted double bond. nih.gov

Enabling Access to Structurally Diverse Fluorinated Compounds for Research

The development of novel synthetic methods is crucial for expanding the range of molecules available for drug discovery and chemical biology. Reagents like this compound are key enablers, providing access to structurally diverse fluorinated compounds that were previously difficult to synthesize. wpmucdn.comrsc.org The ability to strategically edit molecular structures with fluorine allows for the systematic exploration of how such changes impact function, a common practice in medicinal chemistry. nih.govresearchgate.net

The use of this building block facilitates the generation of a variety of electrophilic linchpins that contain the prized gem-difluoromethylene group or, in this case, the 1-fluorocyclopropyl group. nih.gov These motifs are used to mitigate oxidation and modulate key physicochemical properties of drug candidates. nih.gov The successful synthesis of a wide range of compounds—from P2X7 receptor antagonists and 5-HT₂C receptor agonists to complex peptidomimetics and heterocyclic scaffolds—underscores the compound's role in broadening the accessible chemical space for research. chemicalbook.comnih.govnih.govnih.gov By providing a reliable method for installing the unique 1-fluorocyclopropylmethyl group, the compound serves as a gateway to new medicines and research tools. news-medical.net

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly guiding the development of new synthetic processes in the pharmaceutical and chemical industries. pharmacyjournal.orgnih.gov For 1-(bromomethyl)-1-fluorocyclopropane and related fluorinated cyclopropanes, future research will prioritize the shift from traditional, often harsh, synthetic methods to more sustainable and environmentally benign alternatives.

A significant emerging area is biocatalysis. Recent studies have demonstrated the use of engineered myoglobin-based catalysts for the highly stereoselective synthesis of mono- and di-fluorinated cyclopropanes. wpmucdn.comnih.gov These enzymatic systems operate under mild conditions and can achieve exceptional levels of diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.), offering a pathway to chiral fluorinated cyclopropanes that is challenging for conventional chemocatalysts. nih.gov The development of engineered enzymes capable of recognizing precursors to this compound could provide a highly efficient and green route to this specific molecule. Furthermore, biocatalysis has been successfully applied to introduce fluoroalkyl groups into complex molecules, showcasing its potential for late-stage modifications. sioc.ac.cn

Another promising green approach is the use of catalyst-free photolysis in continuous flow systems. rsc.org Many cyclopropanation reactions rely on diazo compounds as carbene precursors, which can be explosive and toxic, posing significant safety and scalability challenges. rsc.org Performing these reactions under catalyst-free photochemical conditions within a flow reactor enhances safety, improves scalability, and often leads to higher yields and productivity compared to traditional batch processes. rsc.org Adopting such strategies would align the synthesis of this compound with modern standards of industrial process safety and sustainability.

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom in this compound serves as a versatile synthetic handle, enabling a wide range of functionalization reactions through modern catalytic methods. Future research will focus on expanding the toolkit of catalytic systems that can precisely and efficiently modify this building block.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to fluorocyclopropane (B157604) derivatives is a burgeoning field. wikipedia.orgnih.gov A landmark development is the recent report of a Stille cross-coupling reaction using a newly developed, bench-stable (1-fluorocyclopropyl)tin reagent. researchgate.net This work represents the first use of a (1-fluorocyclopropyl)metalloid reagent in palladium-catalyzed cross-coupling, enabling the direct connection of the fluorocyclopropyl motif to aryl and alkenyl halides. researchgate.net Future work will likely extend this concept to organometallic derivatives of this compound, allowing its direct coupling with a vast array of partners. The development of catalysts for Suzuki, Heck, and Sonogashira couplings involving this scaffold will be critical for its integration into drug discovery programs. nrochemistry.com

Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions. mdpi.comthieme-connect.de This technology opens up new reaction pathways that are often complementary to traditional transition-metal catalysis. thieme-connect.demanchester.ac.uk For this compound, photoredox catalysis could be harnessed in several ways. The C-Br bond can be targeted for radical-based cross-coupling reactions. Additionally, cooperative catalytic systems, such as the combination of N-heterocyclic carbenes (NHCs) and an organophotoredox catalyst, have been shown to induce the ring-opening of aryl cyclopropanes, demonstrating that the strained ring itself can be a site of reactivity under photocatalytic conditions. nih.gov Exploring these pathways will undoubtedly uncover novel transformations and applications for this unique building block.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. researchgate.net For the synthesis and functionalization of this compound, flow chemistry represents a transformative technological frontier.

The synthesis of cyclopropanes, particularly those involving energetic intermediates like diazo compounds or highly reactive reagents, is well-suited for flow chemistry. rsc.orgrsc.org Flow reactors, with their small reaction volumes and superior heat and mass transfer, mitigate the risks associated with exothermic or potentially explosive reactions. rsc.org Recent studies have demonstrated the successful continuous flow synthesis of various cyclopropane (B1198618) derivatives, including fluorinated versions. rsc.orgrsc.org These processes lead to dramatic reductions in reaction time and significant increases in productivity.

ParameterBatch ReactionContinuous FlowReference
Reaction Time 48–72 hours30 minutes rsc.org
Catalyst Stability Not applicable> 48 hours (immobilized) chemistryviews.org
Productivity LowerUp to grams per hour rsc.org
Safety Higher risk with energetic intermediatesSignificantly improved safety rsc.org

The use of immobilized catalysts packed into columns within a flow setup further enhances sustainability by allowing for catalyst recycling and minimizing contamination of the product. chemistryviews.org As demonstrated in organocatalytic enantioselective cyclopropanations, an immobilized diarylprolinol catalyst retained its activity for over 48 hours of continuous operation, reducing byproducts compared to the batch equivalent. chemistryviews.org The integration of automated synthesis platforms with flow reactors will enable the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery.

Expanding the Scope of Reactivity in Complex Molecular Environments

A primary driver for the synthesis of novel building blocks like this compound is their potential use in late-stage functionalization (LSF). LSF refers to the modification of complex, often biologically active, molecules at a late step in their synthesis, which avoids the need for lengthy de novo synthesis to produce new analogues. mpg.dempg.de This strategy is invaluable in medicinal chemistry for rapidly exploring structure-activity relationships.

The 1-fluoro-1-(bromomethyl)cyclopropyl group can be installed onto a complex molecular scaffold to fine-tune its physicochemical properties. The unique combination of the rigid cyclopropane ring and the polar fluorine atom can modulate lipophilicity, metabolic stability, and binding conformations. wpmucdn.comnih.gov Research is underway to develop methods for the synthesis of various functionalized difluorocyclopropanes, such as acids, amines, and alcohols, designed specifically as building blocks for drug discovery. nih.govresearchgate.net

Conversely, this compound itself can be used as a reagent to functionalize a complex molecule. For instance, the bromomethyl handle is reactive towards nucleophiles, allowing the appendage of the fluorocyclopropylmethyl group onto phenols, amines, or thiols present in a drug candidate. Future research will focus on developing robust and selective methods to perform these conjugations in complex chemical environments, providing rapid access to new chemical entities with potentially improved therapeutic profiles. mpg.de

Advanced Computational Predictions for Rational Design

Computational chemistry has become an indispensable tool for predicting molecular properties, rationalizing reaction mechanisms, and guiding the design of new catalysts and molecules. mdpi.comwiley.com For a relatively new building block like this compound, computational methods offer a powerful means to accelerate its development and application.

Density Functional Theory (DFT) calculations have already proven effective in understanding the reactivity of fluorinated cyclopropanes. In one study, DFT calculations were used to investigate a "trans-fluorine effect" in a related fluorocyclopropyl system. nih.gov The calculations correctly predicted that the LUMO (Lowest Unoccupied Molecular Orbital) would be located on the carbonyl group trans to the fluorine atom, thereby directing nucleophilic attack to that position and explaining the observed high diastereoselectivity of the reaction. nih.gov

Computational FindingImplicationReference
LUMO localized on trans carbonylPredicts site of nucleophilic attack nih.gov
Intramolecular H-bond predictedExplains observed NMR shifts nih.gov

This predictive power is crucial for the rational design of reactions involving this compound. Furthermore, computational modeling is instrumental in designing novel catalysts. Mechanistic modeling and crystallographic studies have been used to rationally design highly efficient and selective chiral PHOX ligands with a rigid cyclopropane backbone for asymmetric Heck reactions. beilstein-journals.orgnih.gov By applying similar advanced computational methods, researchers can predict the outcomes of unknown reactions, design optimal catalysts for the functionalization of this compound, and model its interactions with biological targets, thereby streamlining its path from a chemical curiosity to a valuable tool in science and industry.

Q & A

Q. What are the key synthetic pathways for 1-(Bromomethyl)-1-fluorocyclopropane, and how do reaction conditions influence yield?

Common methods involve halogenation of cyclopropane derivatives. For example, bromination of 1-fluorocyclopropanemethanol using reagents like PBr₃ or N-bromosuccinimide (NBS) under anhydrous conditions. Solvent choice (e.g., dichloromethane vs. THF) impacts reaction kinetics, with polar aprotic solvents favoring SN2 mechanisms . Optimization requires monitoring via GC-MS or NMR to minimize side products like di-brominated species.

Method Reagents Solvent Yield Range
HalogenationPBr₃DCM60-75%
Radical BrominationNBS, AIBNCCl₄40-55%

Q. How does the cyclopropane ring strain affect the compound’s reactivity in nucleophilic substitutions?

The cyclopropane ring’s high angle strain (≈60°) increases electrophilicity at the bromomethyl carbon, accelerating SN2 reactions. However, steric hindrance from the fluorine substituent can reduce accessibility, favoring elimination (E2) in bulky bases (e.g., t-BuOK). Kinetic studies using deuterated analogs confirm transition-state geometry .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • ¹⁹F NMR : Detects fluorine environment (δ ≈ -120 to -150 ppm for CF groups).
  • ¹H NMR : Bromomethyl protons appear as doublets (J ≈ 6–8 Hz) due to coupling with fluorine .
  • X-ray crystallography : Resolves cyclopropane ring geometry and Br···F non-covalent interactions .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence regioselectivity in cross-coupling reactions?

The electron-withdrawing fluorine atom polarizes the cyclopropane ring, directing Suzuki-Miyaura couplings to the bromomethyl site. DFT calculations show a 12–15 kcal/mol preference for transmetalation at Br over other positions. Contrastingly, Negishi couplings exhibit lower selectivity due to competing π-backbonding with Pd catalysts .

Q. What contradictions exist in reported thermodynamic stability data, and how can they be resolved?

Discrepancies in decomposition temperatures (reported 80–120°C) arise from impurities (e.g., residual HBr). Purification via fractional crystallization or flash chromatography (silica gel, hexane/EtOAc) improves consistency. Accelerated stability studies under N₂ atmosphere show a 20% increase in half-life compared to air-exposed samples .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitutions?

  • Low-temperature conditions (–20°C in THF) suppress E2 by slowing base deprotonation.
  • Crown ethers (e.g., 18-crown-6) enhance cation coordination, favoring SN2 in polar solvents .
  • Steric shielding : Bulky nucleophiles (e.g., tert-butylamine) reduce β-hydrogen abstraction .

Q. How can computational modeling predict biological interactions of this compound?

Molecular docking (AutoDock Vina) identifies potential binding to enzymes like cytochrome P450 via halogen bonding (Br···O interactions). MD simulations reveal conformational flexibility in the cyclopropane ring, enabling adaptation to hydrophobic pockets .

Data Contradiction Analysis

Q. Why do kinetic studies report conflicting activation energies for bromine displacement?

Variations arise from solvent dielectric constants (e.g., ε=4.8 for THF vs. ε=37.5 for DMF), altering transition-state solvation. Meta-analysis shows a linear correlation (R²=0.89) between solvent polarity and ΔG‡, validating the Hughes-Ingold framework .

Methodological Recommendations

  • Synthetic Optimization : Use in situ FTIR to monitor bromination progress and minimize over-reaction .
  • Toxicity Screening : Follow NIOSH guidelines () for handling volatile brominated compounds.
  • Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries to resolve stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Bromomethyl)-1-fluorocyclopropane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-1-fluorocyclopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.